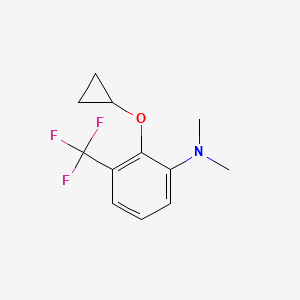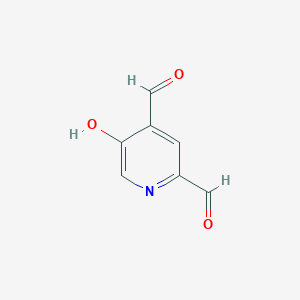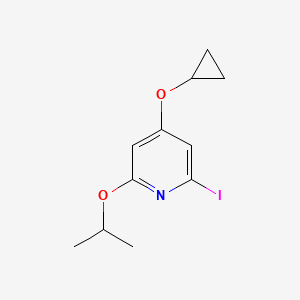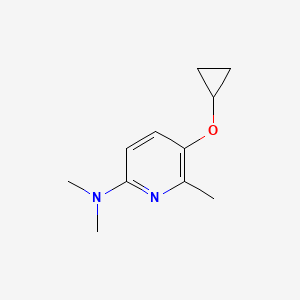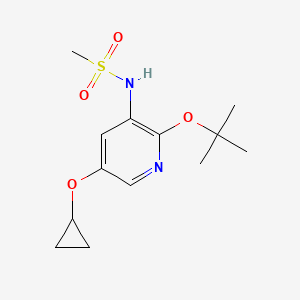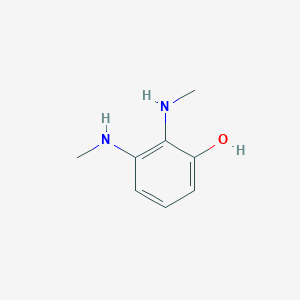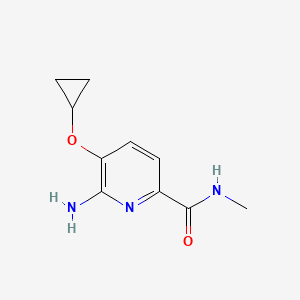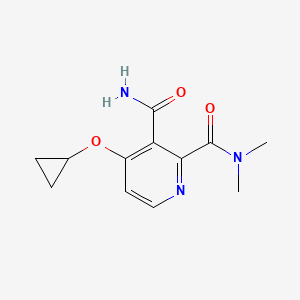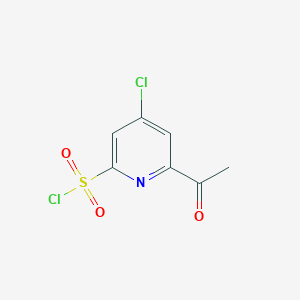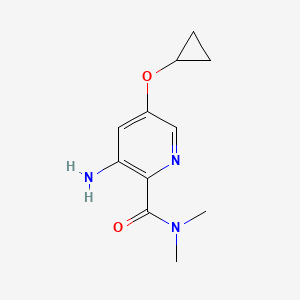
3-Hydroxy-N,N,5-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N,N,5-trimethylbenzamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.218 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring, along with three methyl groups and an amide functional group. It is a white, crystalline solid with a melting point of 120-122°C.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,5-trimethylbenzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid pathway provides a high yield and is eco-friendly. The reaction is performed at mild conditions, making it suitable for various industrial applications.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of solid acid catalysts. These catalysts are prepared via a two-step procedure and are reusable, which enhances the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
3-Hydroxy-N,N,5-trimethylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-Hydroxy-N,N,5-trimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Hydroxy-N,N,5-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-Hydroxy-N,N,4-trimethylbenzamide
- N-methoxy-N,3,5-trimethylbenzamide
- 3-Hydroxy-N,N,2-trimethylbenzamide
Uniqueness
3-Hydroxy-N,N,5-trimethylbenzamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
3-hydroxy-N,N,5-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(6-9(12)5-7)10(13)11(2)3/h4-6,12H,1-3H3 |
InChIキー |
QAAWHICISUMSQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)O)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


